

# physicochemical properties of N-Pentylcinnamamide

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## Compound of Interest

Compound Name: *N-Pentylcinnamamide*

Cat. No.: *B15479883*

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## An In-depth Technical Guide to the Physicochemical Properties of **N-Pentylcinnamamide**

This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Pentylcinnamamide**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of synthetic pathways and potential mechanisms of action.

## Core Physicochemical Properties

**N-Pentylcinnamamide**, an amide derivative of cinnamic acid, possesses properties influenced by both the aromatic cinnamoyl group and the aliphatic pentyl chain. While specific experimental data for this compound is not readily available in public literature, the following properties have been estimated based on the known characteristics of cinnamamide and related N-alkyl amide derivatives.

Table 1: Estimated Physicochemical Properties of **N-Pentylcinnamamide**

Property	Value	Source/Method
IUPAC Name	(E)-N-pentyl-3-phenylprop-2-enamide	Nomenclature
CAS Number	Not available	-
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO	Calculated
Molecular Weight	217.31 g/mol	Calculated
Appearance	White to off-white solid (predicted)	Analogy to similar amides
Melting Point	Estimated 80-90 °C	Analogy to similar N-alkyl amides
Boiling Point	> 300 °C (predicted)	Analogy to similar amides
Solubility	Predicted to be soluble in organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water.	General solubility of N-alkyl amides
logP (octanol-water partition coefficient)	~3.5 (estimated)	Computational prediction

## Experimental Protocols

A standard and effective method for the synthesis of **N-Pentylcinnamamide** is the reaction of cinnamoyl chloride with pentylamine. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile.

## Synthesis of N-Pentylcinnamamide from Cinnamoyl Chloride

Objective: To synthesize **N-Pentylcinnamamide** via the amidation of cinnamoyl chloride.

Materials:

- Cinnamoyl chloride

- Pentylamine (n-amylamine)
- Triethylamine (or another suitable base like pyridine)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)
- Distilled water
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

#### Procedure:

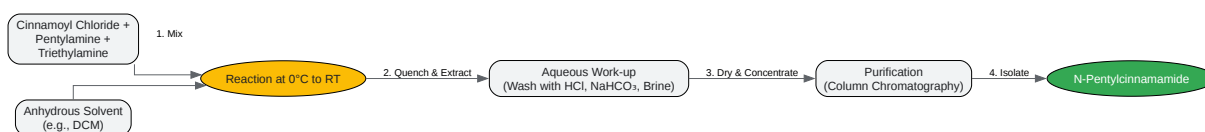
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve cinnamoyl chloride (1 equivalent) in the chosen anhydrous solvent.
- **Addition of Amine:** In a separate flask, dissolve pentylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.
- **Reaction:** Slowly add the pentylamine/triethylamine solution dropwise to the stirring solution of cinnamoyl chloride at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Quench the reaction by adding distilled water.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

- Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
  - Purify the crude **N-Pentylcinnamamide** by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
- Characterization: Confirm the structure and purity of the final product using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Visualizations

### Synthetic Workflow

The synthesis of **N-Pentylcinnamamide** can be visualized as a straightforward workflow.



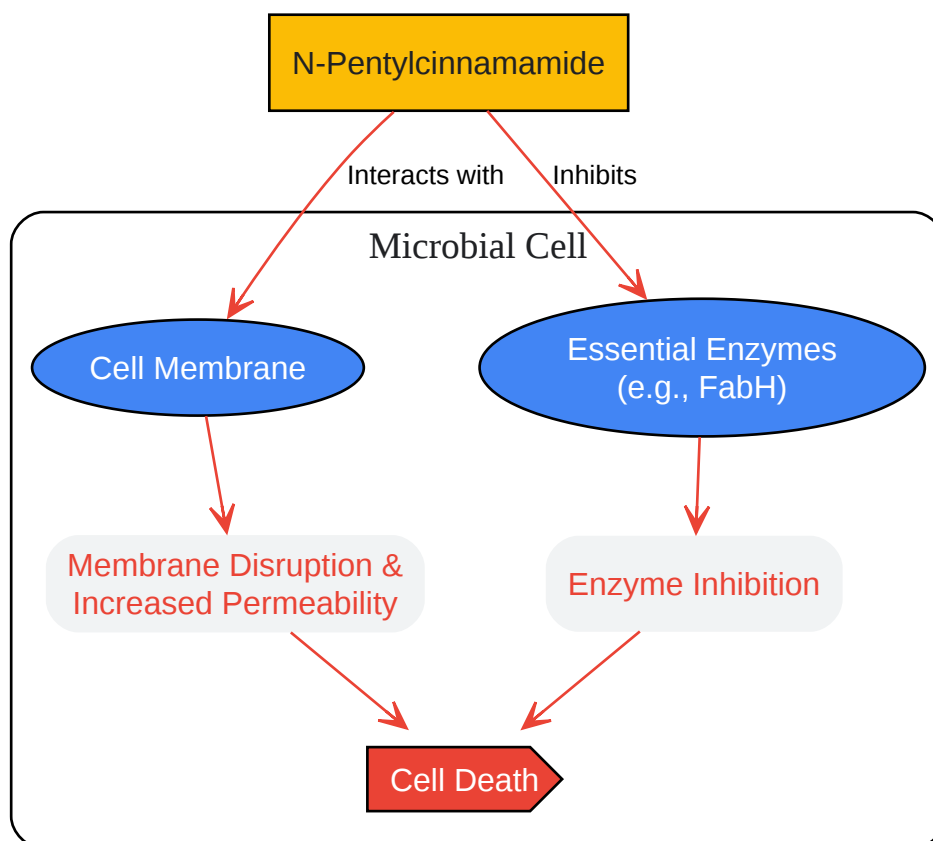
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Caption: Synthetic workflow for **N-Pentylcinnamamide**.

## Potential Mechanism of Antimicrobial Action

Cinnamamide derivatives are known for their antimicrobial properties.[1] While the specific mechanism for **N-Pentylcinnamamide** is not elucidated, a general proposed mechanism

involves the disruption of the microbial cell membrane and inhibition of essential enzymes.



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Caption: Proposed antimicrobial mechanism of cinnamamides.

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## References

- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
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